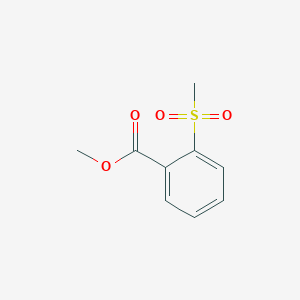

Methyl 2-(methylsulfonyl)benzenecarboxylate

Description

Properties

IUPAC Name |

methyl 2-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-13-9(10)7-5-3-4-6-8(7)14(2,11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZSGPKVIDVBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377207 | |

| Record name | Methyl 2-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199657-02-8 | |

| Record name | Methyl 2-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Methyl 2-(methylthio)benzenecarboxylate

The most common and direct synthetic route to this compound involves the oxidation of methyl 2-(methylthio)benzenecarboxylate. This method is well-documented and relies on selective oxidation of the methylthio (-SCH3) group to the methylsulfonyl (-SO2CH3) group.

- Hydrogen peroxide (H2O2)

- m-Chloroperoxybenzoic acid (m-CPBA)

- Other peroxy acids or peroxides under controlled conditions

- Solvent: Dichloromethane (CH2Cl2) or other inert organic solvents

- Temperature: 0°C to room temperature

- Reaction time: Several hours depending on reagent and scale

- Workup: Extraction, washing, drying, and purification by column chromatography or recrystallization

$$

\text{Methyl 2-(methylthio)benzenecarboxylate} \xrightarrow[\text{solvent}]{\text{oxidant}} \text{this compound}

$$

- The oxidation proceeds with high selectivity and yields typically range from 70% to 90%.

- Over-oxidation or side reactions can be minimized by controlling temperature and oxidant equivalents.

- Purity of the product is confirmed by NMR, MS, and chromatographic techniques.

Esterification and Sulfonylation Routes

Another approach involves preparing methyl benzenesulfonate derivatives first, followed by functional group transformations to introduce the carboxylate ester.

- Preparation of methyl benzenesulfonate via esterification of benzene sulfonyl chloride with sodium methoxide in methanol at 25–35°C.

- Subsequent functionalization to introduce the carboxylate group at the ortho position relative to the sulfonyl substituent.

Example Procedure for Methyl Benzenesulfonate Preparation:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Benzene sulfonyl chloride + sodium methoxide in methanol | Dropwise addition, 25–35°C, 30 min |

| 2 | Neutralization to pH 7–7.2 with sulfuric acid | Ensures reaction completion |

| 3 | Filtration and removal of methanol by heating | Methanol residual <0.5% |

| 4 | Decolorization with activated carbon | Produces colorless transparent liquid |

| 5 | Isolation of methyl benzenesulfonate | Yield ~99%, purity >99% (GC) |

This method is industrially practical due to its simplicity, high yield, and short reaction time.

- Introduction of the carboxylate group via directed ortho-metalation or other electrophilic substitution methods.

- Oxidation of methylthio to methylsulfonyl if starting from methylthio derivatives.

Comparative Analysis of Preparation Methods

Detailed Research Findings and Notes

- The oxidation method is favored for laboratory-scale synthesis due to its straightforward approach and availability of reagents.

- Control of reaction parameters such as temperature, oxidant amount, and reaction time is critical to avoid over-oxidation or decomposition.

- The esterification method for methyl benzenesulfonate is well-established and can be adapted for preparing sulfonylated benzoate derivatives by further functionalization.

- Analytical techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for confirming product identity and purity.

- Activated carbon decolorization is effective in removing impurities and color bodies from the product solution.

- The methylsulfonyl group in the final compound can engage in hydrogen bonding and other interactions, which is relevant for its biological activity and chemical reactivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylsulfonyl)benzenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted esters .

Scientific Research Applications

Anti-Inflammatory Properties

Methyl 2-(methylsulfonyl)benzenecarboxylate is structurally related to methylsulfonylmethane (MSM), which has been extensively studied for its anti-inflammatory effects. Research indicates that MSM can reduce inflammation and pain associated with conditions like arthritis and muscle soreness . The compound acts by modulating inflammatory pathways, potentially influencing cytokine production and oxidative stress levels.

Pain Management

Clinical studies have shown that MSM can alleviate joint pain and improve physical function in individuals with osteoarthritis. This compound may exhibit similar effects due to its structural analogies with MSM, suggesting a possible role in pain management therapies .

Antimicrobial Activity

Emerging research indicates that compounds similar to this compound may enhance the efficacy of antibiotics against drug-resistant bacteria. For instance, studies have suggested that MSM can sensitize methicillin-resistant Staphylococcus aureus (MRSA) to antibiotics, presenting a promising avenue for treating resistant infections .

Solvent Properties

The compound's polar nature and thermal stability make it a suitable candidate for use as a solvent in various chemical reactions. Its ability to dissolve both polar and nonpolar substances enhances its utility in organic synthesis and extraction processes .

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of other chemical compounds, particularly those involving sulfonyl functional groups. This makes it valuable in the development of pharmaceuticals and agrochemicals .

Cell Penetration Mechanism

Research suggests that this compound may possess unique membrane-penetrating abilities, akin to those observed with MSM. This property could be exploited in drug delivery systems where enhanced cellular uptake of therapeutic agents is required .

Potential in Nutraceuticals

Given the growing interest in dietary supplements, this compound could be investigated for its potential benefits in health supplements aimed at reducing inflammation and improving joint health. The safety profile of related compounds supports further exploration in this area .

Summary Table of Applications

Case Studies

- Anti-Inflammatory Efficacy : A study demonstrated that participants taking MSM showed significant reductions in pain scores related to osteoarthritis compared to placebo groups, indicating potential parallels for this compound .

- Antimicrobial Sensitization : In vitro studies indicated that co-treatment with MSM could restore antibiotic sensitivity in MRSA strains, suggesting a therapeutic role for this compound against resistant infections .

- Chemical Synthesis : Research has highlighted the utility of methyl sulfone derivatives as reagents in organic synthesis, showcasing the versatility of compounds like this compound in producing complex molecules .

Mechanism of Action

The mechanism of action of Methyl 2-(methylsulfonyl)benzenecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes . The ester group can also undergo hydrolysis, releasing the active carboxylate moiety .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-(ethylsulfonyl)-2-methoxybenzoate

- Methyl 2-[(methylsulfonyl)amino]benzoate

- 2-Methyl-5-(methylsulfonyl)benzenesulfonamide

Uniqueness

Methyl 2-(methylsulfonyl)benzenecarboxylate is unique due to its specific structural features, such as the position of the sulfonyl group and the ester functionality. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

Methyl 2-(methylsulfonyl)benzenecarboxylate, also known as methyl thiomethoxybenzoate, is an organic compound with the chemical formula C₉H₁₀O₄S. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a benzene ring substituted at the ortho position with both a methyl sulfonyl group and a methoxycarbonyl group. The presence of these functional groups suggests significant reactivity and potential biological interactions.

- Chemical Formula : C₉H₁₀O₄S

- Molecular Weight : 210.22 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Anti-Inflammatory Activity

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity in vitro. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Key Findings :

- Reduction in TNF-alpha and IL-6 levels in macrophage cultures.

- Dose-dependent inhibition of nitric oxide production.

While specific mechanisms of action for this compound are still under investigation, its structure suggests several possible pathways:

- Reactive Functional Groups : The carbonyl group in the methoxycarbonyl moiety may react with nucleophiles, facilitating various biological interactions.

- Sulfinyl Group Reactivity : The methyl sulfinyl group can undergo oxidation to form sulfonyl derivatives, which may enhance biological activity.

- Potential Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammation or microbial growth through competitive inhibition.

Case Studies and Research Findings

Several studies have been conducted to explore the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted by , this study evaluated the compound against various pathogens, revealing significant inhibition rates comparable to established antibiotics.

- Inflammation Modulation Study :

- Pharmacological Investigations :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(methylsulfonyl)benzenecarboxylate, and what are their mechanistic considerations?

- Methodological Answer : The compound is typically synthesized via sulfonation and esterification. A common route involves reacting 2-(methylsulfonyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or using methyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃). Reaction conditions such as temperature (60–80°C) and inert gas purging (N₂/Ar) are critical to minimize side reactions like oxidation or hydrolysis. Characterization via ¹H/¹³C NMR and IR confirms the esterification of the carboxyl group and sulfonyl moiety .

Q. How is this compound characterized to verify purity and structural integrity?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ 3.3–3.5 ppm for methyl sulfonyl; δ 3.8–4.0 ppm for methoxy ester), ¹³C NMR (δ 170–175 ppm for carbonyl), and IR (1730–1750 cm⁻¹ for ester C=O; 1300–1350 cm⁻¹ for S=O stretching).

- Chromatography : HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase.

- Elemental Analysis : Confirms %C, %H, and %S composition .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Stable at ≤100°C under inert gas; decomposition observed >150°C, releasing SO₂ and CO₂.

- pH Sensitivity : Hydrolyzes in strong acids (pH <2) or bases (pH >12), yielding 2-(methylsulfonyl)benzoic acid.

- Storage Recommendations : Store at –20°C in airtight, amber vials with desiccants to prevent moisture absorption .

Q. What role does this compound play as an intermediate in agrochemical synthesis?

- Methodological Answer : It serves as a precursor for sulfonylurea herbicides (e.g., metsulfuron-methyl). The sulfonyl group enhances binding to acetolactate synthase (ALS) in plants, while the ester moiety improves lipophilicity for foliar absorption. Reactivity with triazine derivatives (e.g., 4-methoxy-6-methyl-1,3,5-triazin-2-amine) is key to forming herbicidal active ingredients .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the bioactivity of this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups : Substituents like –NO₂ at the benzene ring increase electrophilicity, enhancing ALS inhibition.

- Steric Effects : Bulkier groups at the 2-position reduce binding affinity due to steric hindrance.

- Quantitative Structure-Activity Relationship (QSAR) : Computational modeling (e.g., DFT) predicts logP and dipole moments to optimize herbicidal activity .

Q. What are the degradation pathways and environmental fate of this compound in soil/water systems?

- Methodological Answer :

- Hydrolysis : Predominant in alkaline soils (pH >8), forming 2-(methylsulfonyl)benzoic acid.

- Photolysis : UV exposure (λ = 254 nm) cleaves the ester bond, generating methyl radicals and sulfonic acids.

- Microbial Degradation : Pseudomonas spp. metabolize the compound via desulfonation, detected via LC-MS/MS .

Q. How can researchers resolve contradictions in reported stability data (e.g., thermal decomposition temperatures)?

- Methodological Answer :

- Controlled Replication : Conduct thermogravimetric analysis (TGA) under standardized conditions (heating rate 10°C/min, N₂ atmosphere).

- Impurity Analysis : Use GC-MS to identify decomposition byproducts (e.g., SO₂) that may lower observed stability.

- Cross-Validation : Compare data across multiple techniques (DSC, TGA) and literature sources .

Q. What computational approaches are used to model the electronic properties of this compound for reaction optimization?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitutions.

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., methanol) to optimize esterification yields.

- ADMET Prediction : Software like Schrödinger’s QikProp estimates bioavailability and environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.